molecular formula C22H23BrN4O2S B457384 2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE

2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B457384
M. Wt: 487.4g/mol
InChI Key: CKKPHWUGUUEMIT-UHFFFAOYSA-N
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Description

2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzoyl group, and a hexahydrocycloocta[b]thiophene core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the benzoyl group. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromo substituent. The benzoyl group is then attached to the pyrazole ring via a Friedel-Crafts acylation reaction.

The hexahydrocycloocta[b]thiophene core is synthesized separately through a series of cyclization reactions. The final step involves coupling the pyrazole-benzoyl intermediate with the hexahydrocycloocta[b]thiophene core using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors for the bromination and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to modify the functional groups.

    Substitution: The bromo substituent on the pyrazole ring can be replaced with other groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as azides or nitriles.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Properties

Molecular Formula

C22H23BrN4O2S

Molecular Weight

487.4g/mol

IUPAC Name

2-[[3-[(4-bromopyrazol-1-yl)methyl]benzoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C22H23BrN4O2S/c23-16-11-25-27(13-16)12-14-6-5-7-15(10-14)21(29)26-22-19(20(24)28)17-8-3-1-2-4-9-18(17)30-22/h5-7,10-11,13H,1-4,8-9,12H2,(H2,24,28)(H,26,29)

InChI Key

CKKPHWUGUUEMIT-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)Br)C(=O)N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)Br)C(=O)N

Origin of Product

United States

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